3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate
CAS No.:
Cat. No.: VC14641234
Molecular Formula: C23H30O2
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30O2 |
|---|---|
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | (3,4-dimethylphenyl) 3,5-ditert-butylbenzoate |
| Standard InChI | InChI=1S/C23H30O2/c1-15-9-10-20(11-16(15)2)25-21(24)17-12-18(22(3,4)5)14-19(13-17)23(6,7)8/h9-14H,1-8H3 |
| Standard InChI Key | BAILKEIRZMRLMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C |
Introduction
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound features a benzene ring with two methyl groups at the 3 and 4 positions and a di-tert-butyl group at the 3 and 5 positions of another benzene ring. Its structural complexity and unique substituents contribute to its chemical properties and potential applications.
Synthesis and Chemical Reactions
The synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde in the presence of a base to form a Mannich base. This reaction can be carried out in various solvents like methanol or ethanol at controlled temperatures (80° to 90° C) to optimize yield.
Primary Reactions
-
Esterification: The compound is formed through esterification processes.
-
Hydrolysis: It may undergo hydrolysis under acidic or basic conditions to regenerate the corresponding alcohol and acid.
Potential Applications
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate has potential applications in various fields, although specific uses are not widely documented. Its structural complexity suggests it could be used in materials science or as an intermediate in organic synthesis.
Safety and Handling
Handling of this compound requires caution due to potential skin and eye irritation. General safety measures include wearing protective clothing and eyewear, and ensuring good ventilation when handling the substance.
Safety Data
| Hazard Statement | Description |
|---|---|
| H316 | Causes mild skin irritation. |
| H317 | May cause skin sensitization. |
| H318 | Causes serious eye damage. |
| H319 | Causes serious eye irritation. |
| H330 | Fatal if inhaled. |
| H331 | Toxic if inhaled. |
| H332 | Harmful if inhaled. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume